molecular formula C14H20N4 B11749315 N-{[4-(dimethylamino)phenyl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine CAS No. 1856042-66-4

N-{[4-(dimethylamino)phenyl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11749315
CAS No.: 1856042-66-4
M. Wt: 244.34 g/mol
InChI Key: TXZQVWSWBUWPKB-UHFFFAOYSA-N
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Description

N-{[4-(dimethylamino)phenyl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a dimethylamino group attached to a phenyl ring, which is further connected to a pyrazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Dimethylaminophenyl Intermediate: This step involves the reaction of 4-(dimethylamino)benzaldehyde with appropriate reagents to form the intermediate.

    Cyclization to Form the Pyrazole Ring: The intermediate undergoes cyclization with hydrazine derivatives to form the pyrazole ring.

    Final Coupling: The final step involves coupling the pyrazole ring with the dimethylaminophenyl intermediate under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(dimethylamino)phenyl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-{[4-(dimethylamino)phenyl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)phenyldiphenylphosphine
  • 4-(Dimethylamino)triphenylphosphine
  • 4-(Diphenylphosphino)-N,N-dimethyl-benzenamine
  • 4-(Diphenylphosphino)-N,N-dimethylaniline

Uniqueness

N-{[4-(dimethylamino)phenyl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1856042-66-4

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C14H20N4/c1-11-10-18(4)16-14(11)15-9-12-5-7-13(8-6-12)17(2)3/h5-8,10H,9H2,1-4H3,(H,15,16)

InChI Key

TXZQVWSWBUWPKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=C(C=C2)N(C)C)C

Origin of Product

United States

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